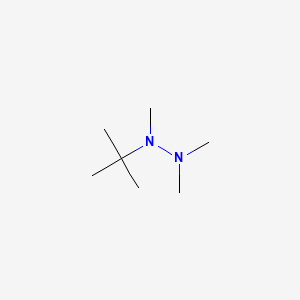
tert-Butyl trimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl trimethylhydrazine: is an organic compound with the molecular formula C7H18N2 . It is a derivative of hydrazine, where the hydrogen atoms are replaced by tert-butyl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl hydrazine with trimethylchlorosilane under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Chemistry: tert-Butyl trimethylhydrazine is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydrazine derivatives in biological systems and their interactions with biomolecules .
Medicine: Research is ongoing to determine its efficacy and safety as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl trimethylhydrazine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways and targets depend on the context of its use, whether in chemical synthesis, biological research, or medicinal applications .
Comparison with Similar Compounds
tert-Butyl hydrazine: A related compound with similar reactivity but different substituents.
Trimethylhydrazine: Another hydrazine derivative with distinct chemical properties.
tert-Butylamine: A compound with a tert-butyl group but different functional groups.
Uniqueness: tert-Butyl trimethylhydrazine is unique due to its combination of tert-butyl and trimethyl groups, which confer specific reactivity and stability. This makes it distinct from other hydrazine derivatives and valuable for specialized applications in research and industry .
Properties
CAS No. |
60678-73-1 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-tert-butyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)9(6)8(4)5/h1-6H3 |
InChI Key |
ZXDALXOGBYDGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
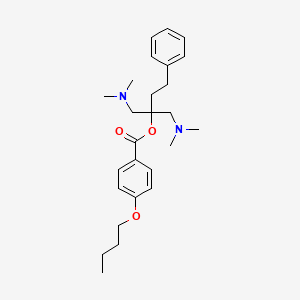
![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

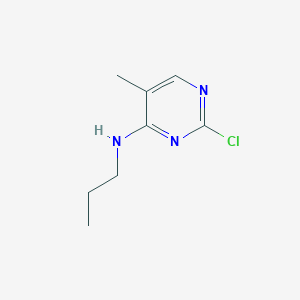

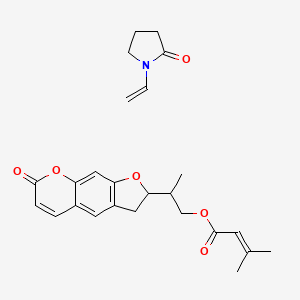
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
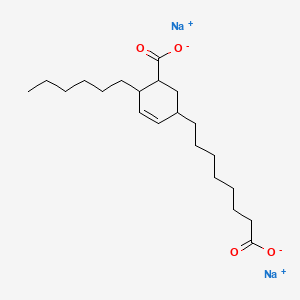
![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)

![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
